N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine
Description
Properties
IUPAC Name |
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-10-13-11(9-15-10)8-14(2)12-6-4-3-5-7-12/h9,12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTELCYAROBXMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation
In a representative procedure, N-methylaniline undergoes hydrogenation over a nickel catalyst under high-pressure conditions (30,303 Torr) at 130°C for 36 hours. Sodium hydroxide is added to neutralize acidic byproducts, yielding N-methylcyclohexanamine with a chromatographic purity of 74%.
Reaction Conditions:
- Catalyst: Nickel on carbon
- Temperature: 130°C
- Pressure: 30,303 Torr
- Duration: 36 hours
- Base: Sodium hydroxide
Mechanistic Insight:
The reaction proceeds via adsorption of N-methylaniline onto the catalyst surface, followed by sequential hydrogenation of the aromatic ring. The methyl group on the nitrogen remains intact due to its resistance to reduction under these conditions.
Thiazole Ring Construction: Hantzsch Synthesis
The 2-methyl-1,3-thiazole moiety is synthesized via the Hantzsch thiazole synthesis, a classical method for constructing thiazoles from α-haloketones and thioamides.
Reaction Protocol
Thioacetamide (CH$$3$$C(=S)NH$$2$$) reacts with 2-chloroacetone (ClCH$$2$$COCH$$3$$) in the presence of triethylamine to form 4-(chloromethyl)-2-methyl-1,3-thiazole (Figure 2).
Key Steps:
- Nucleophilic Attack: The sulfur atom of thioacetamide attacks the carbonyl carbon of 2-chloroacetone.
- Ring Closure: Elimination of HCl facilitates cyclization, forming the thiazole ring.
- Substituent Positioning: The methyl group from thioacetamide occupies position 2, while the chloromethyl group from 2-chloroacetone resides at position 4.
Optimization Challenges:
- Low yields (40–60%) due to competing side reactions.
- Harsh conditions (refluxing ethanol, 12–24 hours).
Alkylation of N-Methylcyclohexanamine
The final step involves coupling 4-(chloromethyl)-2-methyl-1,3-thiazole with N-methylcyclohexanamine via nucleophilic substitution (Figure 3).
Reaction Mechanism
The secondary amine attacks the electrophilic chloromethyl carbon, displacing chloride and forming a C–N bond.
Conditions for Alkylation:
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate (K$$2$$CO$$3$$)
- Temperature: 80°C, 12 hours
- Molar Ratio: 1:1.2 (amine : thiazole derivative)
Purification:
- Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
- Spectroscopic confirmation via $$^1$$H NMR and $$^{13}$$C NMR.
Alternative Synthetic Routes
Cook-Heilbron Thiazole Synthesis
This method employs α-aminonitriles and carbon disulfide to construct the thiazole ring. For example, reacting 2-aminopropionitrile with carbon disulfide yields 2-methylthiazole-4-carbonitrile, which is subsequently reduced to 4-(aminomethyl)-2-methylthiazole. However, this route suffers from lower yields (<50%) and requires stringent anhydrous conditions.
Enzymatic Synthesis
A chemoenzymatic approach using α-amylase from Aspergillus oryzae catalyzes the one-pot reaction of secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate to form thiazole derivatives. While environmentally benign, scalability remains a limitation.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)**
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Duration (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch Synthesis | 60 | 24 | High regioselectivity | Harsh conditions |
| Cook-Heilbron | 45 | 36 | No halogenated reagents | Low yield |
| Enzymatic | 55 | 48 | Eco-friendly | Scalability issues |
Challenges and Optimization Strategies
Byproduct Formation
Quaternary ammonium salts may form during alkylation if stoichiometry is imbalanced. Using a 1:1.2 molar ratio minimizes this issue.
Purification Difficulties
Chromatographic separation is essential due to the polar nature of intermediates. Gradient elution (hexane to ethyl acetate) enhances resolution.
Catalytic Improvements
Transition-metal catalysts (e.g., Pd/C) have been explored for milder hydrogenation conditions but show reduced efficiency for N-methylaniline.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiazole ring's sulfur atom and the tertiary amine group participate in nucleophilic substitutions under controlled conditions.
-
Thiazole Ring Reactivity :
The 4-position methyl group on the thiazole ring undergoes halogenation with reagents like SOCl₂ or PCl₅, forming 4-(chloromethyl)-2-methylthiazole intermediates. This reactivity is critical for further functionalization, such as coupling with amines or alcohols. -
Amine Group Alkylation :
The tertiary amine reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃, yielding quaternary ammonium salts. For example:
Oxidation Reactions
The thiazole ring and cyclohexane backbone are susceptible to oxidation.
The thiazole sulfoxide derivative shows enhanced solubility in polar solvents, making it useful for pharmaceutical formulations.
Acylation and Amidation
The tertiary amine reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides.
-
Example Reaction :
Conducted in dichloromethane with triethylamine as a base, this reaction achieves 85% yield .
-
Biological Relevance :
Acylated derivatives demonstrate improved binding to kinase domains in PI3K-C2α inhibitors, as confirmed by X-ray crystallography .
Cyclization and Ring-Opening Reactions
The compound participates in cycloadditions and ring-opening processes.
-
Hantzsch Thiazole Synthesis :
Under reflux with α-halo ketones and thioureas, the thiazole ring reforms, enabling modular synthesis of analogs . -
Ring-Opening with Nucleophiles :
Treatment with strong nucleophiles (e.g., Grignard reagents) cleaves the thiazole ring, producing open-chain thioamides .
Degradation Pathways
Environmental and metabolic degradation studies reveal key pathways:
-
Photodegradation :
UV irradiation in aqueous media leads to cleavage of the N-methyl group, forming cyclohexanamine and 2-methylthiazole-4-carbaldehyde . -
Aerobic Soil Metabolism :
Microbial action oxidizes the cyclohexane ring to cyclohexanol, followed by further breakdown into adipic acid .
Comparative Reactivity
The compound’s reactivity differs significantly from analogs:
Scientific Research Applications
Medicinal Chemistry
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine has been investigated for its role as a potential therapeutic agent. Its structural similarity to other biologically active compounds suggests it may exhibit various pharmacological effects.
Case Study: Acetylcholinesterase Inhibition
Research has shown that compounds with thiazole rings can act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. Studies indicate that derivatives of thiazole-based compounds demonstrate significant inhibitory activity against acetylcholinesterase, with IC50 values as low as 2.7 µM . This positions this compound as a candidate for further exploration in this area.
Anxiolytic Activity
The compound's potential anxiolytic properties have been explored through animal studies. For instance, related compounds have demonstrated anxiolytic-like effects in models such as the Vogel conflict drinking test, suggesting that this compound may influence serotonin release and receptor activation in the brain . This mechanism could be relevant for developing treatments for anxiety disorders.
Anticancer Potential
Recent studies have focused on the anticancer properties of thiazole derivatives. Compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines while sparing normal cells . The ability to inhibit cancer cell proliferation makes it a target for further investigation in cancer therapy.
Mechanism of Action
The mechanism of action of N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
The compound shares structural similarities with several bioactive thiazole-containing molecules. A comparative analysis is provided below:
*Calculated based on formula C₁₂H₂₀N₂S.
Functional and Pharmacological Differences
- Receptor Specificity : MTEP and MPEP are well-characterized mGlu5 antagonists with demonstrated efficacy in reducing stress-induced reinstatement of drug-seeking behavior (MTEP) and anxiety-related behaviors (MPEP) . In contrast, the target compound’s cyclohexylamine core may alter receptor binding kinetics compared to piperidine (MTEP) or pyridine (MPEP) scaffolds.
- Bioavailability : MPEP exhibits oral bioavailability and dose-dependent anxiolytic effects in rodents, whereas the target compound’s pharmacokinetic profile remains unstudied .
- Synthetic Utility: Derivatives like (2-methyl-1,3-thiazol-4-yl)methanol (MW 129.18 g/mol) are primarily used as intermediates, highlighting the thiazole ring’s versatility in medicinal chemistry .
Key Research Findings
- MPEP : Reduces anxiety in elevated plus maze tests at doses as low as 0.1 mg/kg (p.o.) in mice, with minimal locomotor side effects .
- Structural Insights : The ethynyl linker in MTEP enhances mGlu5 binding affinity compared to methylene-linked analogs, suggesting that substituent geometry critically influences receptor interaction .
Biological Activity
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
- Molecular Formula : CHNS
- Molecular Weight : 224.37 g/mol
- CAS Number : 1341797-70-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammatory processes. Thiazole derivatives have been noted for their diverse pharmacological effects, including antibacterial, antifungal, and anti-inflammatory activities.
Enzyme Inhibition
Research indicates that thiazole derivatives can act as inhibitors of certain enzymes, which may play a role in the modulation of inflammatory pathways. For instance, compounds with similar thiazole structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .
Antimicrobial Activity
A study conducted on thiazole derivatives demonstrated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds ranged from 1 to 32 µg/mL, indicating potential effectiveness against pathogenic bacteria .
Case Studies
- Case Study on Anti-inflammatory Effects :
- Neuroprotective Effects :
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
